molecular formula C21H15BrN2OS B315696 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE

2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B315696
M. Wt: 423.3 g/mol
InChI Key: ZLJYQVRCCQRBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-bromobenzoyl chloride with 2-mercaptobenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromobenzoyl chloride
  • 2-bromobenzyl alcohol
  • 2-bromobenzhydrazide

Uniqueness

2-(BENZYLSULFANYL)-1-(2-BROMOBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both a benzimidazole ring and a benzylthio group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H15BrN2OS

Molecular Weight

423.3 g/mol

IUPAC Name

(2-benzylsulfanylbenzimidazol-1-yl)-(2-bromophenyl)methanone

InChI

InChI=1S/C21H15BrN2OS/c22-17-11-5-4-10-16(17)20(25)24-19-13-7-6-12-18(19)23-21(24)26-14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

ZLJYQVRCCQRBMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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